

# Application Note: Immunoaffinity Column Cleanup of Aflatoxicol in Cheese

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Aflatoxicol (AFL), a primary metabolite of Aflatoxin B1 (AFB1), poses a significant health risk due to its potential presence in dairy products, including cheese.[1][2] The contamination originates from livestock consuming feed tainted with AFB1.[1][2] Accurate determination of AFL levels in cheese is crucial for food safety and risk assessment. Immunoaffinity column (IAC) chromatography is a highly selective and efficient method for the cleanup and concentration of mycotoxins from complex food matrices like cheese prior to analytical determination by techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

This application note provides a detailed protocol for the use of immunoaffinity columns for the cleanup of **aflatoxicol** in various types of cheese. The methodology is based on validated procedures for the simultaneous analysis of multiple mycotoxins, including **aflatoxicol**.

### **Principle of Immunoaffinity Cleanup**

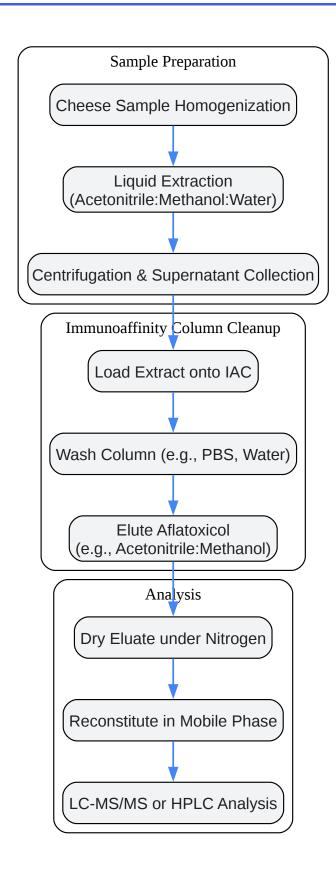
Immunoaffinity columns contain monoclonal antibodies covalently bound to a solid support. These antibodies have a high affinity and specificity for the target analyte, in this case, aflatoxins. When a cheese extract is passed through the column, the **aflatoxicol** molecules bind to the antibodies. Unrelated matrix components are washed away, and the purified **aflatoxicol** is then eluted from the column using a suitable solvent. This process results in a



cleaner extract, reduced matrix effects, and improved analytical sensitivity. Although many immunoaffinity columns are certified for common aflatoxins like B1, B2, G1, G2, and M1, their structural similarity with **aflatoxicol** allows for effective cross-reactivity and binding.

## **Experimental Workflow**





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Caption: Experimental workflow for **aflatoxicol** analysis in cheese.



#### **Detailed Protocol**

This protocol is adapted from a validated method for the simultaneous determination of Aflatoxin M1, **Aflatoxicol**, and Sterigmatocystin in cheese.

### **Materials and Reagents**

- Homogenizer (e.g., Ultra-Turrax)
- Centrifuge
- Immunoaffinity columns (e.g., AFLATEST® WB SR+)
- Nitrogen evaporator
- Vortex mixer
- Syringe filters (0.2 μm)
- LC-MS/MS or HPLC system
- · Aflatoxicol standard
- Acetonitrile (ACN), Methanol (MeOH), Water (HPLC grade)
- Formic acid
- Phosphate Buffered Saline (PBS)

#### **Sample Preparation and Extraction**

- Weigh 2.00 ± 0.05 g of homogenized cheese sample into a centrifuge tube.
- Add 2 mL of water and 5 mL of an acetonitrile-methanol solution (85:15, v/v).
- Homogenize the mixture with an Ultra-Turrax until a milky phase is formed.
- Centrifuge the extract for 10 minutes at 9000 rpm.



· Carefully collect the supernatant.

#### **Immunoaffinity Column Cleanup**

- Dilute the supernatant with PBS or water as recommended by the IAC manufacturer to reduce the organic solvent concentration, ensuring optimal antibody-antigen binding.
- Pass the diluted extract through the immunoaffinity column at a steady flow rate (e.g., 1-2 mL/min).
- Wash the column with 10 mL of PBS followed by 10 mL of water to remove unbound matrix components. Allow the column to run dry.
- Place a clean collection tube under the column.
- Elute the bound **aflatoxicol** by adding 0.75 mL of an acetonitrile-methanol solution (1:2, v/v) and collecting the eluate by gravity.
- After 3 minutes, add a second 0.75 mL aliquot of the eluting solution and collect it.
- Pass air through the column to ensure all the eluate is collected.

## **Final Sample Preparation and Analysis**

- Evaporate the collected eluate to dryness under a gentle stream of nitrogen at room temperature.
- Reconstitute the residue in 0.4 mL of a water-acetonitrile mixture (75:25, v/v) with 0.1% formic acid.
- Filter the reconstituted sample through a 0.2 μm syringe filter into an autosampler vial.
- Analyze the sample by LC-MS/MS or HPLC with fluorescence detection.

#### **Quantitative Data Summary**

The following tables summarize the performance of the immunoaffinity cleanup method for mycotoxin analysis in cheese, including data relevant to **aflatoxicol**.



Table 1: Method Performance for Aflatoxicol in Spiked Cheese Samples

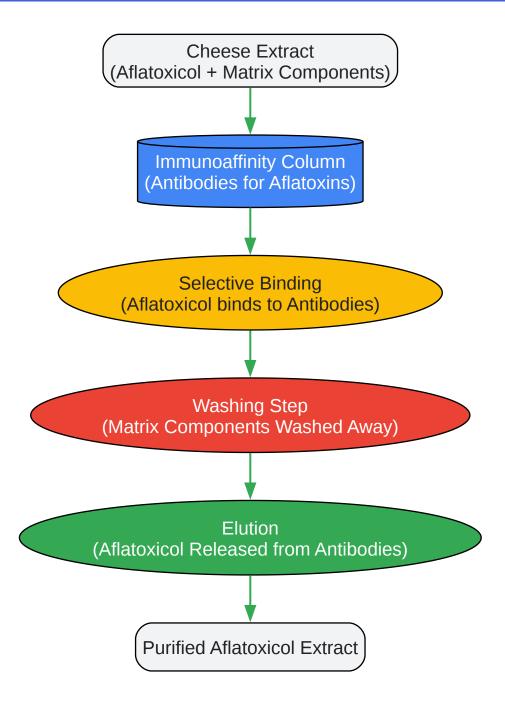
| Analyte     | Spiking Level<br>(ng/kg) | Recovery (%) | Relative Standard<br>Deviation (RSD)<br>(%) |
|-------------|--------------------------|--------------|---|
| Aflatoxicol | 50                       | 85.3         | 7.6   |
| Aflatoxicol | 500                      | 92.1         | 5.4   |

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

| Analyte          | Limit of Detection (LOD) (ng/kg)      | Limit of Quantification<br>(LOQ) (ng/kg) |
|------------------|---------------------------------------|--|
| Aflatoxicol      | Not explicitly stated, but LOQ is 5.0 | 5.0                                      |
| Aflatoxin M1     | Not explicitly stated, but LOQ is 2.0 | 2.0                                      |
| Sterigmatocystin | Not explicitly stated, but LOQ is 1.0 | 1.0                                      |

# **Logical Relationship of IAC Cleanup**





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Caption: Principle of immunoaffinity column cleanup.

#### Conclusion

The use of immunoaffinity columns provides a robust and selective method for the cleanup of **aflatoxicol** in cheese samples. This protocol, derived from validated methods, demonstrates good recovery and sensitivity, enabling the reliable quantification of **aflatoxicol** at levels



relevant to food safety regulations. The high specificity of the antibody-antigen interaction effectively minimizes matrix interference, leading to more accurate and reproducible results in downstream chromatographic analysis.

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#### References

- 1. Emerging Mycotoxins in Cheese: Simultaneous Analysis of Aflatoxin M1, Aflatoxicol, and Sterigmatocystin by LC-MS/MS | MDPI [mdpi.com]
- 2. Emerging Mycotoxins in Cheese: Simultaneous Analysis of Aflatoxin M1, Aflatoxicol, and Sterigmatocystin by LC-MS/MS PMC [pmc.ncbi.nlm.nih.gov]
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